N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a combination of fluorine, nitro, pyrazole, oxadiazole, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with a fluorinated benzamide derivative. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The reaction conditions often involve the use of palladium catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazol-3-yl derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Benzamide derivatives: Compounds like clemizole and etonitazene have similar structural features and therapeutic potential.
Uniqueness
4-FLUORO-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14FN7O5 |
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Molecular Weight |
403.32 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14FN7O5/c17-11-3-1-10(2-4-11)14(25)18-6-7-19-15(26)16-20-12(22-29-16)9-23-8-5-13(21-23)24(27)28/h1-5,8H,6-7,9H2,(H,18,25)(H,19,26) |
InChI Key |
LMIZVEUNVQOYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])F |
Origin of Product |
United States |
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